molecular formula C21H20BrN3O2 B11004454 2-(6-bromo-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide

2-(6-bromo-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide

Cat. No.: B11004454
M. Wt: 426.3 g/mol
InChI Key: IRUFVEFCNDHSJR-UHFFFAOYSA-N
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Description

2-(6-bromo-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to yield 6-bromoindole.

    Acetylation: The 6-bromoindole is then acetylated using acetic anhydride to form 6-bromo-1H-indol-1-yl acetate.

    Amidation: The final step involves the reaction of 6-bromo-1H-indol-1-yl acetate with 1-(2-methoxyethyl)-1H-indole-4-amine under appropriate conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-bromo-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding indole-2-carboxylic acids.

    Reduction: Formation of 2-(6-bromo-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]ethanamine.

    Substitution: Formation of 2-(6-substituted-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide derivatives.

Scientific Research Applications

2-(6-bromo-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-bromo-1H-indol-3-yl)acetonitrile
  • 2-(6-bromo-1H-indol-1-yl)acetic acid
  • 2-(6-bromo-1H-indol-2-yl)acetic acid

Uniqueness

2-(6-bromo-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of bromine and methoxyethyl groups, along with the indole framework, makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H20BrN3O2

Molecular Weight

426.3 g/mol

IUPAC Name

2-(6-bromoindol-1-yl)-N-[1-(2-methoxyethyl)indol-4-yl]acetamide

InChI

InChI=1S/C21H20BrN3O2/c1-27-12-11-24-10-8-17-18(3-2-4-19(17)24)23-21(26)14-25-9-7-15-5-6-16(22)13-20(15)25/h2-10,13H,11-12,14H2,1H3,(H,23,26)

InChI Key

IRUFVEFCNDHSJR-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)CN3C=CC4=C3C=C(C=C4)Br

Origin of Product

United States

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